molecular formula C12H8O B1199300 Naphtho[2,1-b]furan CAS No. 232-95-1

Naphtho[2,1-b]furan

Cat. No. B1199300
CAS RN: 232-95-1
M. Wt: 168.19 g/mol
InChI Key: MFMVRILBADIIJO-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan is a chemical compound with the molecular formula C12H8O . It has an average mass of 168.191 Da and a monoisotopic mass of 168.057510 Da .


Synthesis Analysis

The synthesis of naphtho[2,1-b]furan derivatives has been reported in various studies. For instance, a study reported the synthesis of 4-N-aryl-naphtho[2,1-b]furo[3,2-d]pyrimidines . Another study reported a simple and efficient approach for the synthesis of functionalized naphtho[2,1-b]furan via a one-pot, three-component reaction .


Molecular Structure Analysis

The molecular structure of Naphtho[2,1-b]furan consists of a fused ring system of a naphthalene and a furan . The 3D structure of the compound can be viewed using specific software .


Chemical Reactions Analysis

Naphtho[2,1-b]furan derivatives have been involved in various chemical reactions. For example, a photochemical synthesis of novel naphtho[1,2-b]benzofuran derivatives from 2,3-disubstituted benzofurans was developed . Another study reported the reactions of 2-acetylnaphtho[2,1-b]furan with malononitrile and phenyl hydrazine .


Physical And Chemical Properties Analysis

Naphtho[2,1-b]furan has a molecular weight of 168.1913 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

  • Synthesis and Antimicrobial/Anti-inflammatory Activities : Compounds synthesized from Naphtho[2,1-b]furan have been evaluated for antimicrobial and anti-inflammatory activities. One study detailed the preparation of different derivatives and their subsequent testing for these biological activities (Ravindra, Vagdevi, Vaidya, & Padmashali, 2006).

  • Oxidative Metabolism Study : Research has been conducted on the oxidative metabolism of Naphtho[2,1-b]furan, focusing on how methoxy and nitro groups influence this process. This study used hepatic microsomes for metabolic analysis, providing insights into the enzymatic pathways involved (Strapelias, Tabet, Prigent, Lecoq, & Duquesne, 1992).

  • Evaluation of Derivatives for Various Biological Activities : A study synthesized derivatives of Naphtho[2,1-b]furan and assessed them for various biological activities, including antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic properties (Kumaraswamy et al., 2008).

  • Efficient Synthesis Methods : Efficient and solvent-free synthesis methods for Naphtho[2,1-b]furans have been developed, highlighting the compound's potential in organic synthesis (Adib, Mahdavi, Bagherzadeh, & Bijanzadeh, 2009).

  • Synthesis of Novel Nitrogen-Containing Derivatives : Novel nitrogen-containing derivatives of Naphtho[2,1-b]furan have been synthesized and evaluated for antimicrobial activities. This research provides new avenues for developing therapeutically relevant compounds (Nagaraja et al., 2007).

Safety And Hazards

Safety data for Naphtho[2,1-b]furan suggests that it may cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Future research directions could include further exploration of the synthesis methods, chemical reactions, and potential biological activities of Naphtho[2,1-b]furan and its derivatives . For instance, the development of novel synthetic methods for the direct preparation of dibenzo[b,d]furans from readily accessible materials is very important .

properties

IUPAC Name

benzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMVRILBADIIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177779
Record name Naphtho(2,1-b)furan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[2,1-b]furan

CAS RN

232-95-1
Record name Naphtho[2,1-b]furan
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphtho(2,1-b)furan
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(2,1-b)furan
Source EPA DSSTox
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Record name Naphtho[2,1-b]furan
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Record name NAPHTHO(2,1-B)FURAN
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Synthesis routes and methods

Procedure details

Alternatively, particularly for compounds of the formula II wherein R2 is a halogenoalkyl radical, 7-methoxy-1-tetralone (XVI) is acylated with an ester R2CO2Et to a β-diketone (XVII) which is reduced with sodium borohydride to the corresponding diol (XVIII). The diol is dehydrated with potassium hydrogen sulphate to the unsaturated alcohol (XIX) which is aromatised with 2,3-dichloro-5,6-dicyanobenzoquinone to the corresponding naphthalene derivative. Demethylation with boron tribromide to the naphthol (XX) followed by reaction with thioglycolic acid in the presence of base and thermal lactonisation gives the naphtho[2,1-b]furan derivative (XXI). The side chain hydroxy group is protected by reaction with tert-butyldimethylsilyl chloride to give a hydroxy-protected derivative which is alkylated to XXII with an iodoalkane, R4I, and the protecting silyl ether is removed with tetrabutylammonium fluoride to give the required compound of the formula II.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
S Anwar, WY Huang, CH Chen… - … –A European Journal, 2013 - Wiley Online Library
Substituted naphthofurans and benzofurans are easily accessible by treatment of naphthols/substituted phenols with nitroallylic acetates through a substitution–elimination process …
S Mao, Y Wan, H Peng, L Luo… - The Journal of Organic …, 2019 - ACS Publications
Pd(PPh 3 ) 2 Cl 2 -catalyzed selective tandem cyclization/oxidation of available conjugated diazo ene-yne-ketones under O 2 atmosphere led to the formation of diazo trisubstituted …
Number of citations: 16 pubs.acs.org
Q Gao, X Wu, S Liu, A Wu - Organic letters, 2014 - ACS Publications
A highly efficient and selective molecular iodine-promoted oxidative cross-coupling/annulation between 2-naphthols and methyl ketones has been realized. The reaction successfully …
Number of citations: 104 pubs.acs.org
KH Lee, BR Huang - European journal of medicinal chemistry, 2002 - Elsevier
Naphthalene α-methylene-γ-butyrolactones exhibits a unique cytotoxicity profile. They are highly cytostatic for leukaemia cancer cells but are not cytocidal. For almost all the solid …
Number of citations: 52 www.sciencedirect.com
AHF Abd El-Wahab, ZIA Al-Fifi, AH Bedair, FM Ali… - Molecules, 2011 - mdpi.com
Vilsmeier formylation of 2-(1-phenylhydrazonoethyl) naphtho [2, 1-b] furan (2) gave 3-naphtho [2, 1-b] furan-2-yl-1-phenyl-1 H-pyrazole-4-carbaldehyde (3), which was reacted with C-…
Number of citations: 40 www.mdpi.com
M Hofnung, P Quillardet, V Michel, E Touati - Research in microbiology, 2002 - Elsevier
Two nitrofurans present broad-spectrum antimicrobial properties and some of them are used in human and veterinary medicine. Most of these molecules are mutagens and some of …
Number of citations: 58 www.sciencedirect.com
GK Nagaraja, GK Prakash, MN Kumaraswamy… - Arkivoc, 2006 - arkat-usa.org
Ethyl naphtho [2, 1-b] furan-2-carboxylate has been prepared from 2-hydroxy-1-naphthaldehyde 1 and ethyl chloroacetate, which on further treatment with hydrazine hydrate gave …
Number of citations: 27 www.arkat-usa.org
HM Vagdevi, VP Vaidya, KP Latha… - Indian journal of …, 2006 - search.ebscohost.com
MATERIALS AND METHODS Melting points were determined in open capillary tubes and are uncorrected. Purity of the compounds was checked by TLC on silica gel G. IR spectra were …
Number of citations: 64 search.ebscohost.com
KC Ravindra, HM Vagdevi, VP Vaidya, B Padmashali - 2006 - nopr.niscpr.res.in
Condensation of naphtho[2,1-b]furan-2-carboxyhydrazide 1 with different aromatic aldehydes affords the corresponding N 1 -[(1E)-arylmethylene]-naphtho[2,1-b]furan-2-…
Number of citations: 70 nopr.niscpr.res.in
MZA Badr, AMK El-Dean… - Journal of Chemical …, 2006 - journals.sagepub.com
In the reaction of 1-cyano-2-naphthol (4) or its sodium salt with different alkylating agent, the O-alkylated derivatives (5a–d) were produced which underwent ring closure reactions using …
Number of citations: 9 journals.sagepub.com

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